2-Bromo-5-cyclopropyl-1H-imidazole
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Overview
Description
“2-Bromo-5-cyclopropyl-1H-imidazole” is a chemical compound with the CAS Number: 1783928-66-4 and a linear formula of C6H7BRN2 . It has a molecular weight of 187.04 . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
The structure of “this compound” is defined by its Inchi Code: 1S/C6H7BrN2/c7-6-8-3-5(9-6)4-1-2-4/h3-4H,1-2H2,(H,8,9) . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 187.04 . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Efficient Synthesis Techniques
- The Suzuki-Miyaura reaction, involving PdCl2(dppf)-catalyzed reactions, is an efficient method for preparing 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles. This process allows for the selective preparation of these compounds under phase-transfer conditions (Bellina et al., 2007).
Anticancer Evaluation
- Novel 2-cyclopropylimidazo[2,1-b][1,3,4]-thiadiazole derivatives demonstrate anticancer activity. These derivatives have been shown to be particularly effective against Leukemic cancer cell lines (Noolvi et al., 2011).
Cytotoxic Properties
- Certain 4,5-diaryl-1-methyl-1H-imidazoles, synthesized through a regioselective process, are highly cytotoxic against various human tumor cell lines. These findings emphasize the potential use of these compounds in cancer treatment (Bellina et al., 2008).
Novel Synthesis of Imidazole Derivatives
- A novel method for synthesizing 2-amino-1H-imidazol-4-carbaldehyde derivatives has been developed, proving useful in creating compounds like oroidin, hymenidin, and ageladine A (Ando & Terashima, 2010).
Selective Synthesis of Diaryl-Imidazoles
- The direct coupling of 1-aryl-1H-imidazoles with aryl iodides or bromides, in the presence of a palladium catalyst, has been shown to be an effective method for synthesizing 1,5-diaryl-1H-imidazoles. Some of these derivatives exhibit significant cytotoxic activity against human tumor cell lines (Bellina et al., 2005).
Antidepressant Activity
- 2-Bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid derivatives have been synthesized and demonstrated antidepressant activities. These compounds are notable for their low toxicity and significant antidepressant effects in preclinical models (Khaliullin et al., 2017).
Safety and Hazards
Future Directions
The future challenges in the field of imidazole synthesis include the development of methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring . These methodologies will be useful in the synthesis of functional molecules that are used in a variety of everyday applications .
Mechanism of Action
Target of Action
It’s known that imidazole derivatives have a broad range of biological properties and are key components to functional molecules used in various applications .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific structure and target .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
Imidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure and functional groups of the imidazole derivative .
Cellular Effects
Imidazole derivatives can influence cell function in various ways, such as impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazole derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-Bromo-5-cyclopropyl-1H-imidazole at different dosages in animal models have not been reported. Studies on other imidazole derivatives have shown that their effects can vary with dosage, and high doses can sometimes lead to toxic or adverse effects .
Metabolic Pathways
Imidazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Imidazole derivatives can interact with transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Some compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-bromo-5-cyclopropyl-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-6-8-3-5(9-6)4-1-2-4/h3-4H,1-2H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSWAUIITLZMNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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